Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate
Overview
Description
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate is a chemical compound with diverse applications in scientific research. It is known for its role in pharmaceutical synthesis and material science.
Preparation Methods
The synthesis of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate typically involves the reaction of 4-chlorobenzyl chloride with sodium phenoxide, followed by sulfonylation and esterification. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonylmethyl positions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate can be compared with other similar compounds, such as:
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonylmethyl phenyl derivatives: These compounds have similar sulfonylmethyl groups but may differ in their aromatic substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17ClO5S
- Molecular Weight : 368.83 g/mol
- Density : 1.313 g/cm³
- Boiling Point : Approximately 527.3 ± 50.0 °C
The compound features a sulfonylmethyl group attached to a chlorophenyl moiety, which contributes to its unique chemical properties and potential pharmacological activities.
The biological activity of this compound is hypothesized to involve:
- Electrophilic Interactions : The sulfonylmethyl group may act as an electrophile, targeting nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes.
- Cellular Disruption : By interacting with cellular components, the compound may disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing chlorophenyl and sulfonyl groups often exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown promising results against various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Antileishmanial Activity :
-
Cytotoxicity Studies :
- Compounds with sulfonamide groups have been assessed for cytotoxicity against human hepatocyte cell lines (HepG2). Results indicated varying degrees of cytotoxicity, with some compounds displaying a high selectivity index (SI) . This highlights the importance of structural modifications in enhancing therapeutic profiles.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-(4-chlorophenoxy)acetate | Contains a chlorophenoxy group | Lacks the sulfonamide moiety |
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | Contains a thiazole ring | Different heterocyclic structure |
Ethyl 2-(4-methylphenoxy)acetate | Similar phenoxy structure but without chlorine | Lacks halogen substitution |
The unique combination of both sulfonamide and chlorophenyl functionalities in this compound may lead to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5S/c1-2-22-17(19)11-23-16-6-4-3-5-13(16)12-24(20,21)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCGMLGGSQSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381189 | |
Record name | Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-86-5 | |
Record name | Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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